![molecular formula C22H27N3O2 B2798511 1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171453-49-8](/img/structure/B2798511.png)
1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
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Description
1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as BIQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BIQ belongs to a class of compounds known as ureas, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives, sharing structural similarities with the compound , have been identified for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, and anti-viral activities. These findings suggest a wide range of pharmacotherapeutic applications for isoquinoline derivatives and potentially for the compound of interest, underlining the importance of continued research and development in this area (Danao et al., 2021).
Urea Biosensors in Medical Diagnosis
Urea biosensors, which detect and quantify urea concentration, offer insights into the utility of urea derivatives in medical diagnostics. These biosensors are critical in identifying abnormal urea levels associated with various diseases, highlighting the significance of urea compounds in developing diagnostic tools and treatments for conditions related to nitrogen metabolism (Botewad et al., 2021).
Application in Organic Synthesis
Research on related compounds, such as 1,2-oxazines and 1,2-benzoxazines, synthesized through reactions involving urea, underscores the utility of urea derivatives in organic synthesis. These compounds have applications in creating chiral synthons and various general reactions, indicating the role of urea derivatives in synthesizing complex organic molecules with potential therapeutic uses (Sainsbury).
Enzyme Inhibition for Therapeutic Applications
Urease inhibitors, derived from urea, have been explored for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. This application demonstrates the importance of urea derivatives in developing new therapeutic agents for managing infections and associated conditions (Kosikowska & Berlicki, 2011).
properties
IUPAC Name |
1-benzyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)12-13-25-20-10-9-19(14-18(20)8-11-21(25)26)24-22(27)23-15-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKCVPLUMNLIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea |
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